3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H8ClF3N2 and a molecular weight of 248.63 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as high-throughput screening and process optimization . The use of automated systems and real-time monitoring ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzotrifluoride: Similar structure but lacks the nitrile group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an amino group.
Uniqueness
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8ClF3N2 |
---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
3-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2 |
InChI Key |
RAAOTQGWUHZSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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